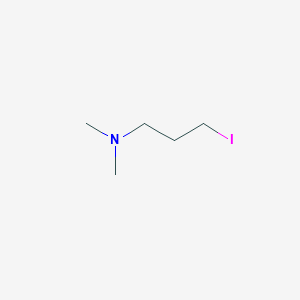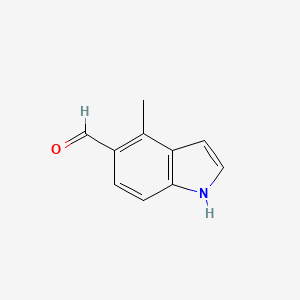
(S)-methyl 3-hydroxyhexanoate
Overview
Description
“(S)-methyl 3-hydroxyhexanoate” is a chemical compound with the molecular formula C7H14O3 . It is used in laboratory settings for the synthesis of substances .
Molecular Structure Analysis
“(S)-methyl 3-hydroxyhexanoate” has a molecular weight of 146.18 g/mol . The molecule contains a total of 23 bonds, including 9 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
“(S)-methyl 3-hydroxyhexanoate” is a laboratory chemical with a molecular weight of 146.18 g/mol . Physical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not provided in the search results .Scientific Research Applications
Biocatalysis and Biochemical Production
- Biochemical Synthesis: Methyl 3-hydroxyhexanoate is used in engineered enzymatic cascades for producing hydroxy- or ketone-functionalized fatty acid methyl esters (FAMEs), which are significant in the production of pharmaceuticals, vitamins, cosmetics, and dietary supplements (Ensari et al., 2020).
Biodegradation
- Soil Biodegradation: The biodegradation behavior of copolymers containing 3-hydroxyhexanoate, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate), is studied in soil environments. This research is crucial for understanding the environmental impact and degradation mechanisms of these materials (Baidurah et al., 2019).
Tissue Engineering and Biomedical Applications
Stem Cell Differentiation
Methyl 3-hydroxyhexanoate is a component in polyhydroxyalkanoate (PHA) copolymers used in scaffolds for differentiating human bone marrow mesenchymal stem cells into nerve cells, beneficial for nerve tissue engineering and treatment of nerve injuries (Wang et al., 2010).
Biocompatibility Studies
The biocompatibility of materials containing 3-hydroxyhexanoate, such as PHBHHx, is explored for potential applications in bone, cartilage, tendon, nerve, and vessel repair (Yang et al., 2014).
Safety and Hazards
“(S)-methyl 3-hydroxyhexanoate” is classified as a flammable liquid (Category 4) and can cause serious eye damage (Category 1) . Precautions include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
methyl (3S)-3-hydroxyhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-4-6(8)5-7(9)10-2/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCRBMDJCPPJDX-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 3-hydroxyhexanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11h-Indeno[1,2-b]quinolin-11-ol](/img/structure/B3192890.png)






![Butanoic acid, 4-[bis(2-pyridinylmethyl)amino]-](/img/structure/B3192949.png)





![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine-2-carboxylic acid methyl ester](/img/structure/B3192992.png)